molecular formula C6H6INO2S B11840108 Methyl 2-amino-5-iodothiophene-3-carboxylate

Methyl 2-amino-5-iodothiophene-3-carboxylate

Cat. No.: B11840108
M. Wt: 283.09 g/mol
InChI Key: YVYNHFPJIMRHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-iodothiophene-3-carboxylate is an organic compound with the molecular formula C6H6INO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-iodothiophene-3-carboxylate typically involves the iodination of methyl 2-amino-3-thiophenecarboxylate. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-iodothiophene-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The amino and carboxylate groups can participate in redox reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution: Formation of 2-amino-5-substituted thiophene-3-carboxylates.

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene derivatives.

    Coupling: Formation of biaryl or alkyl-thiophene derivatives.

Scientific Research Applications

Methyl 2-amino-5-iodothiophene-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The exact mechanism of action of Methyl 2-amino-5-iodothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and the amino group play crucial roles in binding interactions, while the thiophene ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-thiophenecarboxylate: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    Methyl 2-amino-5-bromothiophene-3-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    Methyl 2-amino-5-chlorothiophene-3-carboxylate: Contains a chlorine atom, which affects its chemical behavior and applications.

Uniqueness

Methyl 2-amino-5-iodothiophene-3-carboxylate is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.

Properties

IUPAC Name

methyl 2-amino-5-iodothiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYNHFPJIMRHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.